Cas no 849517-65-3 (4-IodobenzoD1,3Dioxole)

4-Iodobenzo[d][1,3]dioxole is a halogenated aromatic compound featuring a benzo[d][1,3]dioxole core substituted with an iodine atom at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The electron-rich dioxole ring enhances its utility in electrophilic substitutions, while the iodine moiety serves as a versatile handle for further functionalization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a reliable building block for pharmaceuticals, agrochemicals, and materials science applications. The compound is typically handled under inert atmospheres to prevent decomposition.
4-IodobenzoD1,3Dioxole structure
4-IodobenzoD1,3Dioxole structure
Product Name:4-IodobenzoD1,3Dioxole
CAS No:849517-65-3
MF:C7H5IO2
MW:248.017874479294
MDL:MFCD13152331
CID:1027977
PubChem ID:18788521
Update Time:2025-06-08

4-IodobenzoD1,3Dioxole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodobenzo[d][1,3]dioxole
    • 4-iodo-1,3-benzodioxole
    • 3107AC
    • 4-IODO-2H-1,3-BENZODIOXOLE
    • LS40633
    • FCH1379168
    • OR350496
    • AX8163354
    • 4-Iodo-1,3-benzodioxole (ACI)
    • 4-iodo-1,3-dioxaindane
    • CS-0156998
    • AKOS016003879
    • SY270238
    • DB-076180
    • EN300-740194
    • AS-50189
    • Z1269158268
    • O11250
    • SCHEMBL8499147
    • DTXSID20596278
    • MFCD13152331
    • 849517-65-3
    • 4-IodobenzoD1,3Dioxole
    • MDL: MFCD13152331
    • Inchi: 1S/C7H5IO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
    • InChI Key: NEMFWXWQUHOSSH-UHFFFAOYSA-N
    • SMILES: IC1C2=C(OCO2)C=CC=1

Computed Properties

  • Exact Mass: 247.93300
  • Monoisotopic Mass: 247.93343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • XLogP3: 2.4

Experimental Properties

  • PSA: 18.46000
  • LogP: 2.01990

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4-IodobenzoD1,3Dioxole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 42 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
Reference
Fused heterocyclic amido compounds as anti-hepatitis C virus agents
Aoyama, Hiroshi; Sugita, Kazuyuki; Nakamura, Masahiko; Aoyama, Atsushi; Salim, Mohammed T. A.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(8), 2675-2687

4-IodobenzoD1,3Dioxole Raw materials

4-IodobenzoD1,3Dioxole Preparation Products

4-IodobenzoD1,3Dioxole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:849517-65-3)4-IodobenzoD1,3Dioxole
Order Number:A1054904
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:41
Price ($):172.0/692.0
Email:sales@amadischem.com

Additional information on 4-IodobenzoD1,3Dioxole

Comprehensive Overview of 4-IodobenzoD1,3Dioxole (CAS No. 849517-65-3): Properties, Applications, and Industry Trends

4-IodobenzoD1,3Dioxole (CAS No. 849517-65-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This iodinated benzodioxole derivative serves as a versatile building block in synthetic chemistry, particularly for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. The presence of both iodine and benzodioxole moieties makes it valuable for designing bioactive molecules, with researchers exploring its potential in drug discovery and material science.

Recent studies highlight the compound's role in developing PET radiotracers, addressing the growing demand for molecular imaging probes in oncology and neurology. Its high reactivity in palladium-catalyzed reactions aligns with industry trends toward green chemistry, as it enables efficient synthesis with reduced waste. Analytical data shows 4-IodobenzoD1,3Dioxole exhibits stability under inert conditions, with a melting point range of 98-102°C and characteristic NMR peaks at 7.45 ppm (aromatic proton) and 6.05 ppm (dioxole protons).

The compound's structure-activity relationship (SAR) is being investigated for GPCR-targeted therapeutics, a hot topic in precision medicine. Patent analyses reveal increasing use in heterocyclic compound libraries for high-throughput screening. Environmental considerations drive interest in its biodegradation pathways, with computational models predicting moderate persistence in aquatic systems. Proper handling requires argon atmosphere storage to prevent oxidative degradation.

Market analysts note rising demand for halogenated benzodioxoles like 849517-65-3, particularly in OLED intermediate production. The global fine chemicals sector values such compounds for their electron-transport properties in organic semiconductors. Recent innovations include its application in covalent organic frameworks (COFs) for gas storage materials, responding to clean energy research priorities.

Quality control protocols for 4-IodobenzoD1,3Dioxole emphasize HPLC purity (>98%) and heavy metal screening. Suppliers increasingly provide custom synthesis services to meet diverse research needs, from medicinal chemistry to catalysis development. The compound's crystal structure has been resolved via X-ray diffraction, confirming orthogonal alignment of iodophenyl and dioxole planes.

Emerging applications include its use as a photoaffinity label in proteomics studies, leveraging the carbon-iodine bond's photolability. Researchers are optimizing microwave-assisted synthesis methods to improve yield (>85%) while reducing reaction times. The compound's lipophilicity (LogP ≈ 2.8) makes it valuable for blood-brain barrier penetration studies in CNS drug development.

Regulatory databases classify 849517-65-3 as non-hazardous under standard conditions, though glove box handling is recommended for air-sensitive applications. Thermal analysis shows decomposition above 240°C, suggesting suitability for high-temperature reactions. The scientific community continues exploring its structure-property relationships through computational chemistry and QSAR modeling approaches.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849517-65-3)4-IodobenzoD1,3Dioxole
A1054904
Purity:99%/99%
Quantity:1g/5g
Price ($):172.0/692.0
Email